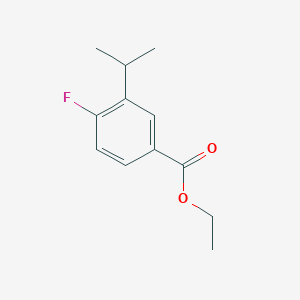![molecular formula C9H14O2 B13807121 5,11-Dioxatricyclo[8.1.0.04,6]undecane CAS No. 87421-71-4](/img/structure/B13807121.png)
5,11-Dioxatricyclo[8.1.0.04,6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dioxatricyclo[81004,6]undecane is a chemical compound with the molecular formula C9H14O2 It is known for its unique tricyclic structure, which includes two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxatricyclo[8.1.0.04,6]undecane typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of epoxidation reactions, where an alkene precursor is treated with a peracid to form the epoxide ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dioxatricyclo[8.1.0.04,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
5,11-Dioxatricyclo[8.1.0.04,6]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and epoxides.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,11-Dioxatricyclo[8.1.0.04,6]undecane involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxycyclohexane: Another epoxide with a simpler structure.
Tricyclo[5.2.1.02,6]decane: A tricyclic compound with a different ring system.
Dioxane: A six-membered ring compound with two oxygen atoms.
Uniqueness
5,11-Dioxatricyclo[810
Propriétés
Numéro CAS |
87421-71-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5,11-dioxatricyclo[8.1.0.04,6]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-6-8(10-6)4-5-9-7(3-1)11-9/h6-9H,1-5H2 |
Clé InChI |
HLGDWSHQZUFCJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)CCC3C(C1)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


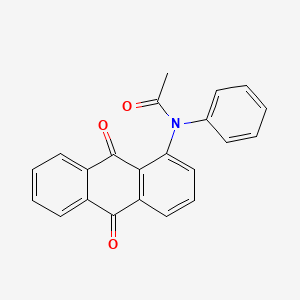
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
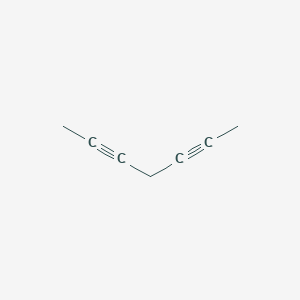

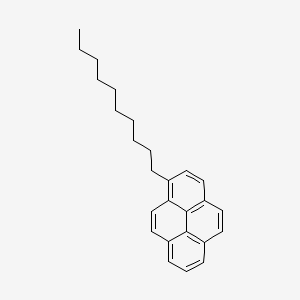
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)
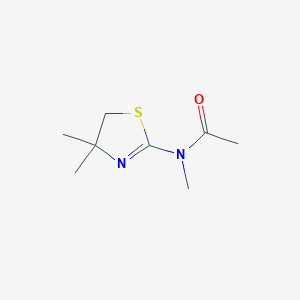

![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
